[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound with the molecular formula C₉H₈ClN₃O and a molecular weight of 209.04 g/mol (exact mass: 209.0356) . Its structure consists of a 1,2,3-triazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a hydroxymethyl (-CH₂OH) group. Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 50.9 Ų and a hydrogen bond donor/acceptor count of 1/3, suggesting moderate polarity . The compound is commercially available (CAS: 133902-66-6) and serves as a versatile intermediate in medicinal chemistry, particularly in click chemistry-derived drug discovery .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIFLPAMJOAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377187 | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133902-66-6 | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and General Procedure
The most widely employed method for synthesizing [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves CuAAC, which facilitates regioselective formation of 1,4-disubstituted triazoles. The reaction proceeds via a stepwise mechanism:
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Azide Preparation : 4-Chloroaniline is diazotized with sodium nitrite and HCl at 0–5°C, followed by azide formation using sodium azide.
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Cycloaddition : The in situ-generated 4-chlorophenyl azide reacts with propargyl alcohol in a THF/water (1:1) mixture under catalytic CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). The reaction typically completes within 12 hours at room temperature, yielding the target compound as a crystalline solid.
Key Parameters
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Solvent System : Biphasic THF/water enhances reagent solubility while facilitating product isolation.
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Catalyst Loading : Excess sodium ascorbate ensures reduction of Cu(II) to active Cu(I), critical for cycloaddition kinetics.
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Yield : Reported yields range from 68–75% after column chromatography (hexane/ethyl acetate, 6:4).
Sonogashira Coupling-Mediated Synthesis
Sequential Alkynylation and Cyclization
An alternative route involves Sonogashira coupling to construct the triazole core (Figure 1):
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Alkyne Activation : 4-Iodophenyl derivatives react with protected propargyl alcohols (e.g., TMS-propargyl) using Pd(PPh₃)₄ and CuI in triethylamine.
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Deprotection and Cyclization : Subsequent TMS group removal with K₂CO₃ in methanol generates terminal alkynes, which undergo CuAAC with 4-chlorophenyl azides.
Advantages
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Enables modular introduction of substituents on the triazole ring.
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Achieves higher purity (≥98%) when combined with preparative HPLC.
Limitations
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Requires stringent anhydrous conditions for palladium catalysis.
Functional Group Transformations
Hydroxymethyl Group Optimization
Post-synthetic modifications focus on enhancing the stability of the hydroxymethyl group:
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Protection Strategies : Temporary silylation (e.g., TBSCl) prevents oxidation during purification.
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Derivatization : The alcohol moiety undergoes Mitsunobu reactions to install ether linkages, expanding utility in drug discovery.
Characterization Data
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, Ar-H), 4.57 (s, 2H, CH₂OH).
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IR : Broad O–H stretch at 3250 cm⁻¹, triazole C=N at 1550 cm⁻¹.
Industrial-Scale Production
Process Optimization for API Intermediates
Large-scale synthesis (≥1 kg) employs:
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Continuous Flow Reactors : Minimize exothermic risks during azide formation.
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Crystallization : Recrystallization from ethanol/water (3:1) achieves >99.5% purity, confirmed by HPLC.
Safety Considerations
Emerging Methodologies
Photocatalytic Approaches
Recent advances utilize visible-light-mediated cycloadditions:
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Benefits : Reduced metal contamination, compatible with heat-sensitive substrates.
Performance Metrics
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related triazole derivatives to highlight differences in substituents, biological activity, and applications.
Physicochemical Properties
- The trifluoromethyl derivative () shows enhanced metabolic stability owing to fluorine’s electronegativity .
Biological Activity
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, with the CAS number 133902-66-6, is a triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a variety of biological activities that are relevant to cancer research, antimicrobial properties, and other therapeutic applications. The following sections detail its biological activity, supported by research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=CC=C1N2C=C(N=N2)CO)Cl |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notably, research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
Case Study: ZQL-4c and Related Compounds
A study investigating a derivative of the triazole class demonstrated significant inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced G2/M phase arrest and apoptosis by activating oxidative stress pathways and inhibiting the Notch-Akt signaling pathway . Although this particular study focused on a different derivative (ZQL-4c), it provides insights into the mechanism by which triazole derivatives may exert their anticancer effects.
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties. Research indicates that this compound and its analogs can exhibit antifungal and antibacterial activities. These effects are attributed to their ability to disrupt cellular processes in microbial organisms.
The proposed mechanism involves the inhibition of specific enzymes critical for microbial survival. For instance, triazoles can interfere with the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death.
Pharmacological Implications
The diverse biological activities of this compound suggest its potential as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity against various diseases.
Q & A
Q. Optimization Strategies :
How can structure-activity relationship (SAR) studies enhance the inhibitory activity of this compound against Notum carboxylesterase?
Advanced
SAR studies focus on modifying the triazole core and substituents to optimize binding to Notum’s active site:
- Substituent variations :
- Methodological tools :
Q. Example SAR Data :
| Derivative | R Group | IC₅₀ (nM) |
|---|---|---|
| Parent compound | -CH₂OH | 1200 |
| 4-Bromophenyl analog | -Br | 450 |
| Aldehyde derivative | -CHO | 210 |
What spectroscopic and analytical techniques confirm the structural integrity of this compound?
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- Triazole C-H proton at δ 8.1–8.3 ppm (¹H NMR).
- Methanol -OH proton at δ 4.8–5.2 ppm (broad, exchangeable) .
- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 224.1 (C₉H₈ClN₃O⁺) .
- Melting point : 145–147°C (sharp range indicates purity) .
Q. Characterization Workflow :
Synthesis validation : Compare NMR with PubChem data (CID: 1135041).
Purity check : HPLC (C18 column, MeOH/H₂O gradient) to confirm >95% purity .
What mechanistic insights explain the pro-apoptotic effects of this compound in cancer models?
Advanced
In breast cancer models, derivatives induce apoptosis via:
- ROS generation : Activates mitochondrial permeability transition pores, releasing cytochrome c .
- Autophagy modulation : LC3-II/LC3-I ratio increases, indicating autophagosome formation .
- In vivo validation : Xenograft models show tumor volume reduction by 60% at 50 mg/kg dosing .
Q. Experimental Design :
- Cell lines : MDA-MB-231 (triple-negative breast cancer).
- Assays :
- Flow cytometry (Annexin V/PI staining) for apoptosis quantification.
- Western blot for caspase-3 cleavage and Beclin-1 expression .
How can X-ray crystallography and computational modeling elucidate its binding mode with targets?
Q. Advanced
- Crystallography :
- Computational modeling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
